Tert-butyl 2-(5-bromo-1-oxoisoindolin-2-yl)ethylcarbamate
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Overview
Description
Tert-butyl 2-(5-bromo-1-oxoisoindolin-2-yl)ethylcarbamate is a synthetic organic compound that features a tert-butyl group, a brominated isoindolinone moiety, and an ethylcarbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(5-bromo-1-oxoisoindolin-2-yl)ethylcarbamate typically involves the following steps:
Formation of the Isoindolinone Core: The isoindolinone core can be synthesized through the condensation of an aromatic primary amine with a maleic anhydride derivative.
Bromination: The bromination of the isoindolinone core is achieved using bromine or a brominating agent under controlled conditions.
Carbamate Formation: The final step involves the reaction of the brominated isoindolinone with tert-butyl chloroformate and an appropriate base to form the tert-butyl carbamate linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(5-bromo-1-oxoisoindolin-2-yl)ethylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The carbonyl group in the isoindolinone moiety can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of various substituted isoindolinone derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of oxidized isoindolinone derivatives.
Scientific Research Applications
Tert-butyl 2-(5-bromo-1-oxoisoindolin-2-yl)ethylcarbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Biological Studies: It serves as a probe for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of tert-butyl 2-(5-bromo-1-oxoisoindolin-2-yl)ethylcarbamate involves its interaction with specific molecular targets. The brominated isoindolinone moiety can interact with enzymes or receptors, modulating their activity. The carbamate linkage may also play a role in the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share the isoindolinone core and exhibit similar reactivity and applications.
tert-butyl carbamates: Compounds with tert-butyl carbamate linkages are used in various chemical and biological applications.
Uniqueness
Tert-butyl 2-(5-bromo-1-oxoisoindolin-2-yl)ethylcarbamate is unique due to the combination of the brominated isoindolinone moiety and the tert-butyl carbamate linkage. This combination imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C15H19BrN2O3 |
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Molecular Weight |
355.23 g/mol |
IUPAC Name |
tert-butyl N-[2-(6-bromo-3-oxo-1H-isoindol-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C15H19BrN2O3/c1-15(2,3)21-14(20)17-6-7-18-9-10-8-11(16)4-5-12(10)13(18)19/h4-5,8H,6-7,9H2,1-3H3,(H,17,20) |
InChI Key |
RPAKMTHAPNTKHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1CC2=C(C1=O)C=CC(=C2)Br |
Origin of Product |
United States |
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